molecular formula C16H15Cl2N3 B2856465 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine CAS No. 692733-04-3

1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine

Cat. No.: B2856465
CAS No.: 692733-04-3
M. Wt: 320.22
InChI Key: PGSRZOKRZGZZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dichlorobenzyl group and an ethylamine group. It is of interest in various fields due to its potential biological and chemical properties.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, 1-(2,4-Dichlorobenzyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While there is limited information on the specific compound “1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine”, research on related compounds suggests potential future directions. For instance, the discovery of a highly active compound, YRL-03, which can effectively reduce lipid accumulation, suggests potential applications in the treatment of non-alcoholic fatty liver disease . Additionally, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the 2,4-Dichlorobenzyl Group: The benzimidazole core is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,4-dichlorobenzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: A related compound with antimicrobial properties.

    2,4-Dichlorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.

    Benzimidazole derivatives: A class of compounds with diverse biological activities.

Uniqueness

1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a 2,4-dichlorobenzyl group and an ethylamine group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3/c1-2-19-16-20-14-5-3-4-6-15(14)21(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSRZOKRZGZZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.